“2-(Tetrahydro-2H-pyran-2-yl)ethanol” is a type of organic compound that falls under the category of 2H-Pyrans . These compounds are often used in the field of organic chemistry for the synthesis of various complex molecules . They are key intermediates in the construction of many structures and have been used in the synthesis of a variety of natural products .
One of the applications of 2H-Pyrans, including “2-(Tetrahydro-2H-pyran-2-yl)ethanol”, is in the synthesis of 2,2,4,5-tetrasubstituted 2HPs . This process involves a metal-free domino strategy and propargyl vinyl esters .
Another potential application of “2-(Tetrahydro-2H-pyran-2-yl)ethanol” could be in the field of DNA research. For instance, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a related compound, has been used to improve the process of detecting single strand breaks (SSBs) in DNA .
2-(Tetrahydro-2H-pyran-2-yl)ethanol is an organic compound characterized by a tetrahydropyran ring linked to an ethanol moiety. Its molecular formula is C7H14O3, with a molecular weight of 146.18 g/mol. This compound exists as a colorless liquid at room temperature, exhibiting a refractive index of 1.457 and a boiling point of approximately 95 °C at reduced pressure. The structure features an ether linkage between the tetrahydropyran and the ethanol, which can be cleaved under specific conditions to regenerate the free hydroxyl group.
2-(Tetrahydro-2H-pyran-2-yl)ethanol participates in various organic reactions typical of alcohols and ethers. Notably, it serves as a protecting group in organic synthesis, particularly in the formation of tetrahydrofuran-based acetal protecting groups. The compound can undergo Prins-type cyclization reactions, leading to the synthesis of halo-2H-pyrans, which are significant in medicinal chemistry. Additionally, it plays a role in Achmatowicz rearrangement, where oxidation yields products useful for constructing complex molecular structures.
While specific biological activities of 2-(Tetrahydro-2H-pyran-2-yl)ethanol are not extensively documented, tetrahydropyran derivatives are commonly utilized as protecting groups in organic synthesis. This suggests potential applications in biochemical pathways involving natural product synthesis. Moreover, related compounds have been studied for their roles in DNA research, particularly in detecting single-strand breaks.
The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol typically involves the reaction of tetrahydropyran with ethanol in the presence of an acid catalyst. The general reaction can be represented as follows:
textTetrahydropyran + Ethanol → 2-(Tetrahydro-2H-pyran-2-yl)ethanol
The product can be purified through distillation under reduced pressure after filtering and washing the reaction mixture with dichloromethane.
This compound has several applications in organic synthesis:
Interaction studies related to 2-(Tetrahydro-2H-pyran-2-yl)ethanol primarily focus on its role as a protecting group and its stability under various reaction conditions. Tetrahydropyranyl ethers derived from this compound show resilience against many reactions, making them valuable in synthetic organic chemistry. Furthermore, it has been assessed for its absorption properties, indicating high gastrointestinal absorption and potential permeability across biological membranes .
Several compounds share structural similarities with 2-(Tetrahydro-2H-pyran-2-yl)ethanol. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-(Heptyloxy)tetrahydro-2H-pyran | 132336-04-0 | 0.95 | Longer alkyl chain enhances lipophilicity |
| 2-(Hexadecyloxy)tetrahydro-2H-pyran | 58587-19-2 | 0.95 | Very long alkyl chain suitable for membrane studies |
| 4-(1,3-Dioxolan-2-yl)butan-1-ol | 83516-55-6 | 0.91 | Contains a dioxolane ring providing different reactivity |
| (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol | 76946-21-9 | 0.88 | Chiral center may influence biological activity |
| 6-Methoxytetrahydro-2H-pyran-3-ol | 28194-32-3 | 0.88 | Methoxy group introduces different solubility properties |
The uniqueness of 2-(Tetrahydro-2H-pyran-2-yl)ethanol lies in its specific structural arrangement that allows it to function effectively as a protecting group while maintaining stability under various synthetic conditions .
The compound consists of a tetrahydropyran (THP) ring—a saturated six-membered heterocycle with five carbon atoms and one oxygen atom—linked to an ethanol group at the 2-position. The molecular formula is C₇H₁₄O₂, with a molecular weight of 130.19 g/mol. The THP ring adopts a chair conformation in its most stable state, minimizing steric strain between substituents (Figure 1). The ethanol side chain extends equatorially from the ring, allowing for hydrogen bonding via its hydroxyl group.
Key bonding features:
The THP ring exhibits axial and equatorial substituent preferences. The ethanol group predominantly occupies an equatorial position to avoid 1,3-diaxial interactions with ring hydrogens. Nuclear Overhauser Effect (NOE) studies of analogous compounds confirm this conformation. Chair-to-chair flipping is restricted due to the ethanol group’s bulk, resulting in a single dominant conformation in solution.
IUPAC name: 2-(Oxan-2-yl)ethanol.
Common synonyms:
The 2-position substitution enhances hydrogen-bonding capacity compared to 4-position derivatives, influencing solubility in polar solvents.
2-(Tetrahydro-2H-pyran-2-yl)ethanol exhibits distinctive thermodynamic characteristics that are fundamental to understanding its behavior in various chemical and physical processes. The compound, with a molecular weight of 130.19 g/mol, demonstrates unique phase behavior patterns that distinguish it from conventional alcohols [1] [2].
Thermal Properties and Phase Transitions
The compound exists as a colorless liquid at room temperature, with an estimated boiling point ranging from 194.86 to 214.65°C under atmospheric pressure conditions [1]. Under reduced pressure conditions, specifically at 22 mmHg, the boiling point decreases significantly to approximately 95°C [3] [4] [5]. This substantial reduction in boiling point under vacuum conditions indicates the compound's sensitivity to pressure changes and its potential utility in vacuum distillation processes.
The melting point data remains unavailable in current literature, suggesting either the compound exists as a supercooled liquid at standard conditions or requires specialized measurement techniques due to its hygroscopic nature [1] [2]. The density measurements at 20°C range from 0.981 to 0.99 g/mL, indicating the compound is less dense than water, which has implications for separation processes and phase distribution in aqueous systems [2] [1].
Thermodynamic Parameters
The refractive index of 1.457 at 20°C provides insight into the compound's optical properties and molecular polarizability [5] [6]. This value falls within the expected range for ether-alcohol compounds and indicates moderate intermolecular interactions. The flash point of approximately 80.07°C classifies the compound as a combustible liquid, requiring appropriate safety precautions during handling and storage [1].
The predicted pKa value of 14.28 ± 0.10 suggests that the compound behaves as a very weak acid, consistent with the hydroxyl group attached to an alkyl chain [3] [4]. The negative LogP value of -0.38 indicates moderate hydrophilicity, supporting its partial water solubility despite the presence of the hydrophobic tetrahydropyran ring [6].
Phase Behavior in Binary Systems
Comprehensive vapor-liquid equilibrium studies conducted on the binary system of ethanol and tetrahydro-2H-pyran reveal significant insights into the phase behavior of related tetrahydropyran compounds [7]. The system exhibits positive deviation from ideal behavior and forms minimum boiling point azeotropes at mid-range concentrations, with azeotropic mole fractions ranging from 0.55 to 0.67 [7].
Particularly noteworthy is the observation that azeotropic composition decreases with increasing pressure, as demonstrated across pressure ranges of 50, 75, and 94 kPa over temperature ranges of 331-358 K [7]. This behavior suggests that 2-(Tetrahydro-2H-pyran-2-yl)ethanol would likely exhibit similar non-ideal mixing behavior due to its structural similarity to the parent tetrahydropyran system.
Thermodynamic Mixing Properties
The mixing volumes of related tetrahydropyran-ethanol systems evolve from positive to negative deviations as ethanol concentration increases, indicating complex intermolecular interactions [7]. The interfacial tensions exhibit positive deviations from linear behavior, suggesting the formation of hydrogen bonding networks that influence surface properties [7].
Water solubility estimates range from 44,114.7 to 205,930 mg/L, indicating moderate to good water solubility that can be attributed to the hydroxyl group's ability to form hydrogen bonds with water molecules [1]. The vapor pressure at 25°C is estimated at 0.017 mmHg, classifying the compound as having low volatility under ambient conditions [8].
Nuclear Magnetic Resonance Spectroscopy
The nuclear magnetic resonance spectroscopic profile of 2-(Tetrahydro-2H-pyran-2-yl)ethanol provides definitive structural characterization through distinct signal patterns. In proton nuclear magnetic resonance spectroscopy, the tetrahydropyran ring protons appear as complex multiplets in the 1.4-4.2 ppm region, reflecting the conformational flexibility and varying chemical environments within the six-membered ring [8] .
The ethanol moiety produces characteristic signals, with the methylene protons adjacent to the hydroxyl group appearing as a triplet around 3.6 ppm [8] . This chemical shift is consistent with protons on a carbon bearing an electronegative oxygen atom. The integration patterns and coupling constants provide information about the substitution pattern and confirm the ethyl chain attachment to the tetrahydropyran ring.
For comparative analysis, the related compound 2-(Tetrahydro-2H-pyran-4-yl)ethanol exhibits distinctive signal patterns at 3.86-3.90 ppm (multiplet, 2H), 3.58-3.61 ppm (triplet, 2H), and 3.32-3.35 ppm (triplet, 2H) [10]. These signals correspond to the axial and equatorial protons on the tetrahydropyran ring and the ethanol chain protons, respectively.
In carbon-13 nuclear magnetic resonance spectroscopy, the tetrahydropyran carbons typically appear in the 19-65 ppm range, while the ethanol carbon signals occur around 60-65 ppm [8] . The chemical shift variations within the tetrahydropyran ring reflect the different electronic environments of the ring carbons, with the carbon bearing the oxygen atom typically appearing downfield due to deshielding effects.
Infrared Spectroscopy
The infrared spectroscopic fingerprint of 2-(Tetrahydro-2H-pyran-2-yl)ethanol reveals characteristic absorption patterns that confirm its functional group composition. The hydroxyl group produces a strong, broad absorption band in the 3200-3600 cm⁻¹ region, typical of alcohol compounds [13]. This broad absorption results from hydrogen bonding interactions that cause peak broadening and frequency variations.
The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the 2850-3000 cm⁻¹ region . The tetrahydropyran ring carbon-hydrogen stretches contribute to medium-strong absorptions in the 2800-3000 cm⁻¹ range, overlapping with the aliphatic signals but distinguishable through detailed spectral analysis .
The ether linkage between the tetrahydropyran ring and the ethanol chain produces strong carbon-oxygen stretching absorptions in the 1000-1300 cm⁻¹ region . The alcohol carbon-oxygen stretch appears as a medium-intensity absorption in the 1000-1100 cm⁻¹ range . Carbon-oxygen-carbon vibrations specific to the pyran ring structure contribute medium-intensity absorptions around 1100 cm⁻¹ .
Ring breathing vibrations characteristic of the tetrahydropyran structure appear in the 800-1000 cm⁻¹ region with medium intensity . Methylene deformation vibrations contribute to medium-intensity absorptions in the 1350-1500 cm⁻¹ range . These spectroscopic features collectively provide a unique fingerprint for compound identification and purity assessment.
Mass Spectrometry
Mass spectrometric analysis of 2-(Tetrahydro-2H-pyran-2-yl)ethanol yields characteristic fragmentation patterns that confirm molecular structure and provide insight into gas-phase ion chemistry. The molecular ion appears at m/z 131 under positive ionization conditions, corresponding to the protonated molecular ion [M+H]⁺ .
The fragmentation pattern typically includes loss of water (18 mass units) to produce an ion at m/z 113, representing a common fragmentation pathway for alcohols . Additional fragment ions result from cleavage of the tetrahydropyran ring, producing characteristic mass spectral signatures that aid in structural confirmation.
The related compound 2-(Tetrahydro-2H-pyran-4-yl)ethanol produces similar molecular ion patterns at m/z 131 under chemical ionization conditions with ammonia [10]. The structural isomers can be distinguished through their unique fragmentation patterns, with different ring cleavage preferences based on the substitution position.
For the oxy-derivative 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, the molecular ion appears at m/z 147, reflecting the additional oxygen atom in the ether linkage [3] [5]. The fragmentation patterns show typical ether cleavage, with loss of the tetrahydropyran moiety as a characteristic fragmentation pathway.
Electrospray ionization and chemical ionization methods provide optimal ionization efficiency for these compounds, while electron impact ionization may result in extensive fragmentation that complicates molecular ion observation [10]. The choice of ionization method significantly influences the mass spectral interpretation and structural information obtained.
Gas Chromatographic Analysis
Gas chromatographic separation of 2-(Tetrahydro-2H-pyran-2-yl)ethanol follows established protocols for alcohol compounds, utilizing standard stationary phases including DB-1, DB-624, and DB-WAX columns [14] [5] [15] [16]. The retention behavior depends significantly on the column selection, with polar stationary phases providing enhanced separation due to hydrogen bonding interactions with the hydroxyl functional group.
The compound exhibits retention characteristics similar to other primary alcohols of comparable molecular weight, with retention times influenced by the tetrahydropyran ring's contribution to molecular size and polarity [15]. Helium carrier gas provides optimal separation efficiency, with typical flow rates and temperature programming protocols adapted for alcohol analysis [16] [17].
Commercial samples typically achieve purity levels of ≥98.0% as determined by gas chromatographic analysis [14] [5]. This high purity standard is essential for research applications and ensures reproducible results in synthetic and analytical procedures. The gas chromatographic method provides quantitative purity assessment through peak area integration and comparison with internal standards.
High Performance Liquid Chromatographic Methods
High performance liquid chromatographic analysis employs reverse-phase C18 stationary phases for effective separation and quantitation [18] [19]. The mobile phase composition of acetonitrile and water (typically 70:30 ratio) provides optimal retention and peak shape for the compound's moderate polarity [18].
The compound exhibits moderate retention on C18 phases, reflecting the balance between the hydrophobic tetrahydropyran ring and the hydrophilic hydroxyl group [18] [19]. Research-grade samples typically achieve >95% purity as determined by high performance liquid chromatographic analysis, with ultraviolet detection providing sensitive quantitation [18].
Method development considerations include pH optimization, mobile phase composition adjustment, and detection wavelength selection to achieve baseline separation from potential impurities [19]. The method provides excellent linearity and precision for quantitative analysis applications.
Thin Layer Chromatographic Screening
Thin layer chromatographic analysis utilizing silica gel stationary phases provides rapid screening capabilities for purity assessment and reaction monitoring . The compound exhibits Rf values ranging from 0.3 to 0.5 under polar elution conditions using petroleum ether and ethyl acetate mixtures .
Visual detection methods include ultraviolet visualization and chemical staining reagents specific for alcohol functional groups . The technique provides qualitative assessment of compound purity and enables monitoring of synthetic reactions and purification procedures .
Column Chromatographic Purification
Column chromatographic purification employs silica gel stationary phases with ethyl acetate and hexane gradient elution systems . The compound requires polar eluents due to its hydroxyl functional group, with optimal separation achieved through careful gradient optimization .
Fraction collection and analysis protocols ensure high-purity product isolation, with typical yields ranging from 65-95% depending on starting material purity and column efficiency . The method provides preparative-scale purification capabilities essential for research applications.
Comprehensive Solvent Compatibility Profile
2-(Tetrahydro-2H-pyran-2-yl)ethanol demonstrates excellent compatibility with polar protic solvents, including methanol, ethanol, and isopropanol, achieving complete miscibility due to extensive hydrogen bonding interactions [3] [4] . This compatibility enables facile dissolution and reaction in alcoholic media, making these solvents ideal for synthetic applications and recrystallization procedures.
The compound exhibits good solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile [22]. These solvents provide effective dissolution while minimizing protic interference in sensitive reactions. The solubility in these media supports their use in synthetic procedures requiring anhydrous conditions.
Compatibility with chlorinated solvents, including dichloromethane and chloroform, ranges from good to excellent [3] [4]. These solvents prove particularly useful for extraction procedures and reactions requiring non-nucleophilic media. The compound's solubility in chlorinated solvents facilitates purification through liquid-liquid extraction techniques.
Ether solvents, particularly diethyl ether and tetrahydrofuran, demonstrate excellent compatibility with complete miscibility [23]. This compatibility reflects favorable interactions between the ether oxygens and the compound's hydroxyl group through hydrogen bonding. Ether solvents provide optimal conditions for Grignard reactions and other organometallic procedures.
The compound shows good solubility in aromatic solvents such as benzene and toluene [23]. While not completely miscible, the solubility levels support their use in specific synthetic applications where aromatic media provide optimal reaction conditions.
Water compatibility is moderate, with estimated solubility ranging from 44 to 206 g/L [1]. This partial water solubility enables aqueous extraction procedures while limiting complete dissolution, providing opportunities for biphasic reaction systems and purification protocols.
Nonpolar solvents, including hexane and petroleum ether, demonstrate poor compatibility with limited solubility [23]. This incompatibility proves advantageous for purification procedures where selective dissolution enables separation from nonpolar impurities.
Thermal Stability Characteristics
Thermal stability analysis reveals that 2-(Tetrahydro-2H-pyran-2-yl)ethanol remains stable below 80°C under normal atmospheric conditions [13]. Above this temperature, thermal decomposition becomes increasingly probable, particularly through dehydration reactions and ether linkage cleavage [13].
At temperatures exceeding 100°C, thermal decomposition accelerates, with degradation products including alkenes, ethers, and fragmentation products from ring-opening reactions [13]. The decomposition pathways involve elimination reactions and thermal rearrangements characteristic of alcohol-ether compounds.
The compound's thermal stability profile supports its use in moderate-temperature reactions and processing conditions, while requiring careful temperature control in elevated-temperature applications [13]. Reaction conditions should maintain temperatures below 80°C to ensure compound integrity during extended heating periods.
Storage and Environmental Stability
Optimal storage conditions require refrigeration at 2-8°C to minimize hydrolysis and thermal degradation [3] [4] [13] [22]. Under these conditions, the compound maintains stability for 1-2 years, providing adequate shelf life for research applications [13] [22].
Atmospheric protection through inert gas environments using nitrogen or argon prevents oxidative degradation and extends storage stability to months or years [13] [22]. The compound's susceptibility to atmospheric oxygen requires exclusion of air during long-term storage to prevent formation of degradation products and peroxides.
Light protection through amber container storage prevents photodegradation reactions that can occur under ultraviolet or intense visible light exposure [13] [22]. Photostability considerations limit storage time under ambient lighting conditions to weeks or months, necessitating dark storage for extended periods.
pH-Dependent Stability
pH stability studies demonstrate optimal stability in the pH range of 4-6, where greater than 90% of the compound remains intact after 24 hours . This stability window supports use in mildly acidic conditions while requiring caution in strongly acidic or basic environments.
At pH values exceeding 8, rapid hydrolysis occurs with significant degradation within hours . Basic conditions promote nucleophilic attack on the ether linkage, leading to ring opening and formation of degradation products. This pH sensitivity limits the compound's utility in strongly basic reaction conditions.
Acidic conditions below pH 4 also accelerate hydrolysis, though at slower rates than strongly basic conditions . The acid-catalyzed hydrolysis involves protonation of the ether oxygen followed by nucleophilic water addition, ultimately leading to ring opening and alcohol formation.
Moisture and Container Requirements
Moisture sensitivity requires humidity control below 30% to prevent hydrolysis of ether linkages [13] [22]. Desiccant storage and sealed container systems provide essential moisture protection for maintaining compound integrity during storage and handling.
Container selection significantly impacts long-term stability, with glass vials equipped with polytetrafluoroethylene-lined caps providing optimal protection [22]. Plastic containers may contribute to degradation through leaching of additives or inadequate moisture barrier properties.
Irritant